4-[(1E)-2-(2-carboxy-3,5,6-trichloropyridin-4-yl)diazen-1-yl]-3,5,6-trichloropyridine-2-carboxylic acid
Overview
Description
4-[(1E)-2-(2-carboxy-3,5,6-trichloropyridin-4-yl)diazen-1-yl]-3,5,6-trichloropyridine-2-carboxylic acid is a complex organic compound characterized by its multiple chlorine atoms and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-(2-carboxy-3,5,6-trichloropyridin-4-yl)diazen-1-yl]-3,5,6-trichloropyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the diazotization of 2-carboxy-3,5,6-trichloropyridine followed by coupling with another molecule of 3,5,6-trichloropyridine-2-carboxylic acid under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pH, and reaction time to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-2-(2-carboxy-3,5,6-trichloropyridin-4-yl)diazen-1-yl]-3,5,6-trichloropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the removal of chlorine atoms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly chlorinated pyridine derivatives, while reduction may produce less chlorinated or dechlorinated compounds .
Scientific Research Applications
4-[(1E)-2-(2-carboxy-3,5,6-trichloropyridin-4-yl)diazen-1-yl]-3,5,6-trichloropyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 4-[(1E)-2-(2-carboxy-3,5,6-trichloropyridin-4-yl)diazen-1-yl]-3,5,6-trichloropyridine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can disrupt biological pathways, leading to various biochemical effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3,5,6-Trichloropyridine-2-carboxylic acid: Shares a similar pyridine core but lacks the diazenyl group.
2-Carboxy-3,5,6-trichloropyridine: Similar structure but without the additional carboxylic acid group.
Properties
IUPAC Name |
4-[(2-carboxy-3,5,6-trichloropyridin-4-yl)diazenyl]-3,5,6-trichloropyridine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6N4O4/c13-1-5(3(15)9(17)19-7(1)11(23)24)21-22-6-2(14)8(12(25)26)20-10(18)4(6)16/h(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYQJUMBIIOSNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl)N=NC2=C(C(=NC(=C2Cl)Cl)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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